REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([NH2:7])=O.S(Cl)(Cl)=O>>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]#[N:7]
|
Name
|
|
Quantity
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765 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C(=O)N)C=CC1F
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Name
|
|
Quantity
|
9.7 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
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CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
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Details
|
under reflux at 85° to 90° C.
|
Type
|
DISTILLATION
|
Details
|
The excess thionyl chloride was then distilled off
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C#N)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |